Fmoc-beta-hogln-oh
Description
Fmoc-β-Homoproline-OH (synonyms: FMOC-BETA-HOPRO-OH, (S)-N-(9-Fluorenylmethoxycarbonyl)-pyrrolidine-2-acetic acid) is a β-homo amino acid derivative where the α-carbon of proline is extended by a methylene group, resulting in a six-membered ring structure. This modification enhances conformational flexibility and stability in peptide backbones, making it valuable in drug design and bioconjugation .
Properties
IUPAC Name |
6-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c22-19(24)10-9-13(11-20(25)26)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H2,22,24)(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXKYUGMPJITQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-hogln-oh typically involves the protection of the amino group of beta-hydroxyglutamine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting beta-hydroxyglutamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-hogln-oh undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of strong bases like piperidine to remove the fluorenylmethyloxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-beta-hogln-oh is widely used in solid-phase peptide synthesis. It serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides without unwanted side reactions .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities .
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways involved in diseases, offering a high degree of specificity and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials. These materials have applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth .
Mechanism of Action
The mechanism of action of Fmoc-beta-hogln-oh involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group forms a stable carbamate linkage with the amino group, preventing it from participating in unwanted side reactions. This allows for the selective deprotection and coupling of amino acids in a controlled manner .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 219967-68-7 (related compound Fmoc-L-beta-Lys(Boc)-OH cited for structural analogy) .
- Molecular Formula: C₂₂H₂₃NO₄ (exact formula varies slightly depending on side-chain modifications).
- Applications : Used in solid-phase peptide synthesis (SPPS) to introduce rigidity or modulate peptide pharmacokinetics.
Comparison with Similar Fmoc-Protected β-Amino Acids
Structural and Functional Differences
Purity and Stability Profiles
Fmoc-β-Homoproline-OH in Peptide Engineering
Biological Activity
Fmoc-beta-hogln-oh, or N-(9-fluorenylmethyloxycarbonyl)-beta-hydroxyglutamine, is an amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is primarily used in peptide synthesis and has implications in drug development, particularly in the design of therapeutics that target specific biological pathways.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 341.36 g/mol
The Fmoc group serves as a protective group for the amino functionality, facilitating the synthesis of peptides without interference from the amino group during coupling reactions. The beta-hydroxyglutamine structure contributes to the compound's hydrophilicity and potential interactions with biological systems.
This compound exhibits various biological activities that can be attributed to its structural components:
- Peptide Synthesis : It is commonly used as a building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of beta-hydroxyglutamine into peptides, which can enhance their solubility and stability.
- Receptor Interaction : Preliminary studies suggest that peptides containing beta-hogln may interact with specific receptors involved in metabolic regulation, though detailed mechanisms remain to be elucidated.
Case Studies
- Peptide Therapeutics :
- Antioxidant Properties :
- Neuroprotective Effects :
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
